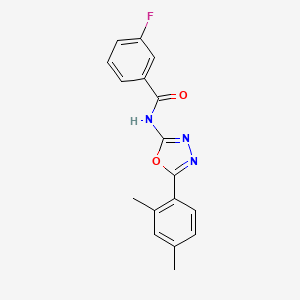

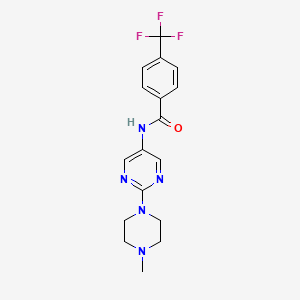

![molecular formula C16H15FO2 B3006127 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone CAS No. 885949-77-9](/img/structure/B3006127.png)

1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone is a fluorine-containing organic molecule that is likely to have interesting chemical and physical properties due to the presence of the fluorine atom and the ether linkage. While the specific compound is not directly studied in the provided papers, similar fluorine-containing compounds and their synthesis, molecular structure, and potential applications have been explored.

Synthesis Analysis

The synthesis of fluorine-containing compounds can be achieved through various methods. For instance, the synthesis of a chalcone derivative was performed using a condensation reaction of 4-fluorobenzaldehyde with 1-(4-methoxyphenyl)ethanone, which suggests that similar methods could potentially be applied to synthesize the compound . The use of sonochemical methods over conventional methods has been shown to significantly reduce reaction times and improve crystallinity, which could be advantageous for the synthesis of 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of fluorine-containing compounds can be investigated both experimentally and theoretically using software packages like Gaussian09 . The geometrical parameters obtained from such studies are often in agreement with X-ray diffraction (XRD) data, providing a reliable picture of the molecule's structure . The presence of fluorine can influence the molecular electrostatic potential, indicating regions of negative and positive charge within the molecule .

Chemical Reactions Analysis

Fluorine atoms in organic compounds can significantly affect their reactivity. For example, the fluoroketone in one study was used as a catalyst for the asymmetric epoxidation of alkenes, demonstrating the potential for fluorine-containing compounds to participate in or catalyze chemical reactions . The specific reactivity of 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone would need to be studied further, but the literature suggests a potential for interesting chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorine-containing compounds can be quite diverse. For example, the compound 1-[2,4-Bis(4-fluorophenadoxy)phenyl]ethanone has been studied for its crystal structure and is stabilized by hydrogen bonds and van der Waals forces . The presence of fluorine often imparts unique properties to these molecules, such as increased stability and biological activity, which could be relevant for the compound .

Relevant Case Studies

While there are no direct case studies on 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone, the literature provides insights into the potential applications of similar compounds. For instance, molecular docking studies suggest that certain fluorine-containing compounds might exhibit inhibitory activity against enzymes like TPII and could act as anti-neoplastic agents . Additionally, the superior fluorescence properties of a Schiff base derivative synthesized from 4-aminophenyl ethanone indicate potential applications in designing new fluorescent compounds .

Aplicaciones Científicas De Investigación

Synthesis and Material Science

- 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone and related compounds are involved in the synthesis of various complex molecular structures. For instance, mono- and dinuclear Ni(II) complexes, which have potential applications in antimicrobial studies, are synthesized using related compounds (Chai et al., 2017).

Medicinal Chemistry

- In the realm of medicinal chemistry, derivatives of 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone have been investigated for their potential in treating various conditions. For example, some derivatives demonstrate anxiolytic activity (Liszkiewicz et al., 2006).

- Other derivatives have been explored for their antifungal properties, showing promising results against certain fungi (Mehton et al., 2009).

Photocatalysis and Material Synthesis

- Research has also delved into using photocatalysis for the synthesis of aryl glyoxals, employing compounds related to 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone. This methodology serves as an alternative to traditional oxidation reactions and has broader applications in material science (Natarajan et al., 2017).

Crystallography and Molecular Structure

- In crystallography and molecular structure studies, various derivatives of 1-{3-Fluoro-4-[(3-methylbenzyl)oxy]phenyl}-1-ethanone have been analyzed to understand their molecular geometry and interactions. For instance, studies on similar compounds have explored their planar structures and hydrogen bonding patterns (Abdel‐Aziz et al., 2012).

Cytotoxicity and Cancer Research

- Certain derivatives show potential in cancer research due to their cytotoxic properties against specific human carcinoma cell lines. This area of research is crucial for developing new therapeutic agents (Adimule et al., 2014).

Molecular Docking and Drug Design

- Molecular docking studies of derivatives have been conducted to predict their interactions with biological targets. Such research is essential for drug design, providing insights into how these compounds may act as potential therapeutic agents (Mary et al., 2015).

Propiedades

IUPAC Name |

1-[3-fluoro-4-[(3-methylphenyl)methoxy]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FO2/c1-11-4-3-5-13(8-11)10-19-16-7-6-14(12(2)18)9-15(16)17/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDNXELRJRJYBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C(=O)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

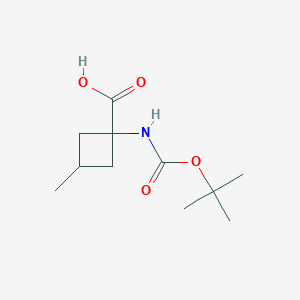

![2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3006045.png)

![4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B3006047.png)

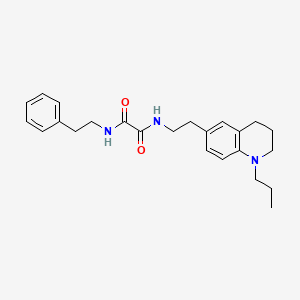

![N-Ethyl-N-[2-[(6-methylpyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B3006053.png)

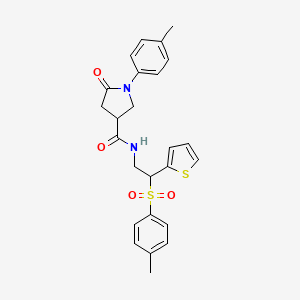

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B3006054.png)

![N-(2-hydroxyphenyl)-3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]benzamide](/img/structure/B3006056.png)

![2-[(2-Chlorophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3006059.png)

![3-(Tert-butyl)-3-methyl-2,3-dihydrobenzo[4,5]thiazolo[2,3-c][1,2,4]triazole acetate](/img/structure/B3006061.png)

![(3E)-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/no-structure.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3006066.png)